molecular formula C7H13NO3 B14791031 (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one

カタログ番号: B14791031
分子量: 159.18 g/mol
InChIキー: BRVZJVWQCGAIPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one (CAS 676260-70-1) is a chiral heterocyclic building block of significant interest in advanced organic and medicinal chemistry research . This compound, with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol, features a tetrahydro-2H-pyran-2-one core structure decorated with both a 4-hydroxy group and a 2-aminoethyl side chain, each at specific stereochemical positions (4R and 6R) . This unique arrangement of functional groups and its defined stereochemistry make it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the development of novel aminoglycoside compounds . Patent literature highlights the use of this and closely related pyranone structures in the synthesis of new classes of aminoglycosides, which are investigated for their potential biological activities . The presence of both the amino and hydroxyl groups provides handles for further chemical modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The compound's physicochemical properties, including a calculated density of 1.204 g/cm³ and a high boiling point of approximately 354.8°C, inform its handling and purification in a laboratory setting . This compound is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

特性

IUPAC Name

6-(2-aminoethyl)-4-hydroxyoxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZJVWQCGAIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Asymmetric Nitroaldol Condensation for Initial Carbon Skeleton Assembly

The synthesis often begins with nitroaldol condensation, a key step for establishing the carbon backbone and adjacent stereocenters. In a representative protocol, 2,5-difluorobenzaldehyde reacts with nitroethane in the presence of a copper(II)-chiral ligand catalyst to yield a nitro alcohol intermediate.

Catalytic System and Reaction Conditions

  • Catalyst : Cu(OTf)₂ combined with chiral ligands such as (1R,2R)-N1,N2-bis(4-pyridylmethyl)-1,2-cyclohexanediamine (Ligand A).
  • Solvent : 1,4-Dioxane or toluene.
  • Base : Triethylamine (TEA, 5 mol eq.).
  • Yield : 55–75% diastereomeric mixture, favoring the trans-(1R,2S)-configured product.

The chiral ligand enforces facial selectivity during the nitroaldol reaction, ensuring preferential formation of the desired stereoisomer. For instance, Ligand A, derived from (1S,4S)-(−)-camphor, induces >90% diastereomeric excess (d.e.) in model systems.

Chemoselective Reduction of Nitro Group to Amine

The nitro alcohol intermediate undergoes chemoselective reduction to generate the amino alcohol precursor. Sodium borohydride (NaBH₄) in methanol, coupled with nickel chloride (NiCl₂) at −30°C, selectively reduces the nitro group without affecting other functionalities.

Key Parameters

  • Reduction System : NaBH₄ (2.5 eq.) + NiCl₂ (0.1 eq.).
  • Temperature : −30°C to prevent over-reduction or epimerization.
  • Outcome : Primary amine with retained stereochemistry at C1 and C2.

Protection of Amino Group and Cyclization

To prevent undesired side reactions during subsequent steps, the primary amine is protected with a tert-butoxycarbonyl (Boc) group. Boc-anhydride in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst achieves quantitative protection.

Cyclization to Tetrahydropyran Ring

The protected amino alcohol undergoes acid-catalyzed cyclization to form the tetrahydropyran core. Trifluoroacetic acid (TFA) in refluxing toluene facilitates 6-endo-tet ring closure, yielding the Boc-protected tetrahydropyranone.

Stereochemical Control
  • Catalyst Influence : Chiral residues from earlier steps ensure retention of the (4R,6R) configuration.
  • Byproducts : Minor (4S,6S) diastereomers (<5%) are removed via recrystallization.

Deprotection and Final Functionalization

Boc Deprotection

Treatment with HCl in dioxane cleaves the Boc group, regenerating the primary amine. Neutralization with aqueous NaHCO₃ followed by extraction yields the free amine.

Introduction of 2-Aminoethyl Side Chain

Reductive amination with methylsulfonyl-2,6-dihydropyrrolo[3,4-c]pyrazole in dimethylacetamide (DMAc) using sodium triacetoxyborohydride (NaBH(OAc)₃) installs the 2-aminoethyl moiety.

Optimization Data
Parameter Optimal Value Yield Improvement
Solvent DMAc 85% → 92%
Reducing Agent NaBH(OAc)₃ 78% → 92%
Temperature 25°C Minimal epimerization

Alternative Synthetic Routes: Epoxide Cyclization

An alternative pathway involves epoxide intermediates. For example, (2R,3S)-epoxy alcohol derivatives undergo Ru-catalyzed 6-endo cyclization to form the tetrahydropyran ring.

Epoxide Synthesis and Cyclization

  • Epoxidation : Using VO(acac)₂ and tert-butyl hydroperoxide (TBHP).
  • Cyclization Catalyst : [Ru(p-cymene)Cl₂]₂ with chiral phosphine ligands.
  • Outcome : 70–80% yield with >95% enantiomeric excess (e.e.).

Comparative Analysis of Synthetic Methods

Method Key Advantage Limitation Stereochemical Purity
Nitroaldol Route High diastereoselectivity Multi-step sequence 90–95% d.e.
Epoxide Cyclization Fewer steps Sensitive catalysts 95–98% e.e.

Industrial-Scale Considerations

For large-scale production, the nitroaldol route is preferred due to robust catalytic systems and readily available starting materials. Ligand recycling and continuous-flow reactors enhance cost efficiency, reducing catalyst loading to 1–2 mol%.

化学反応の分析

Types of Reactions

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

科学的研究の応用

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one has several applications in scientific research:

作用機序

The mechanism of action of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s chiral centers contribute to its specificity and potency in these interactions .

類似化合物との比較

Key Compounds

Compound Name Structure Key Substituents Biological Activity Source References
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one Tetrahydro-2H-pyran-2-one core 4-hydroxy, 6-(2-aminoethyl) HMG-CoA reductase inhibitor Monascus-fermented rice
Atorvastatin Lactone Tetrahydro-2H-pyran-2-one core 4-hydroxy, 6-(aryl-pyrrole-ethyl) HMG-CoA reductase inhibitor (statin derivative) Synthetic
ML 236A (Compactin) Tetrahydro-2H-pyran-2-one core 4-hydroxy, 6-(hexahydronaphthalenyl-ethyl) HMG-CoA reductase inhibitor (natural statin) Fungal sources
4-Hydroxy-6-methyltetrahydro-2H-pyran-2-one Tetrahydro-2H-pyran-2-one core 4-hydroxy, 6-methyl Limited bioactivity reported Synthetic/Natural
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Pyran-2-one core 4-hydroxy, 3-(2-benzoylallyl), 6-methyl Intermediate in C–C bond-forming reactions Synthetic

Analysis

Bioactivity: The target compound and statin derivatives (e.g., Atorvastatin lactone, ML 236A) share HMG-CoA reductase inhibition, but potency varies with substituents. The aminoethyl group in the target compound may enhance solubility or binding compared to bulkier aryl groups in statins . Compounds like 4-hydroxy-6-methyltetrahydro-2H-pyran-2-one lack the extended side chains necessary for strong enzyme interaction, resulting in weaker bioactivity .

Stereochemistry :

  • The (4R,6R) configuration is conserved in statins (e.g., Atorvastatin lactone) and ML 236A, underscoring its importance in chiral recognition by HMG-CoA reductase .

Synthetic Accessibility :

  • The target compound’s isolation from natural sources contrasts with statins like Atorvastatin lactone, which are typically synthesized via multistep routes involving Prins cyclization or cross-metathesis .

Functional and Mechanistic Comparisons

HMG-CoA Reductase Inhibition

  • Target Compound : Exhibits moderate inhibition, as reported in Monascus extracts .
  • Atorvastatin Lactone : A synthetic derivative with potent inhibition due to its aryl-pyrrole side chain enhancing hydrophobic interactions .
  • ML 236A : A natural statin with high efficacy, attributed to its hexahydronaphthalenyl group mimicking the enzyme’s native substrate .

Structural Determinants of Activity

  • Aminoethyl vs.
  • Hydroxy Group Position : The 4-hydroxy group is essential for hydrogen bonding to HMG-CoA reductase’s active site across all active analogues .

生物活性

(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of 4-hydroxy-2H-pyran-2-ones, which are known for various pharmacological effects. The following sections will detail its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

Basic Information

PropertyValue
CAS Number 676260-70-1
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.183 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 354.8 ± 22.0 °C
Flash Point 168.4 ± 22.3 °C

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

  • Inhibition of p38 MAP Kinase : This compound has been studied for its ability to inhibit p38 MAP kinase, a critical enzyme involved in inflammatory responses and cytokine production. Inhibitors of this pathway have shown promise in treating autoimmune diseases by reducing pro-inflammatory cytokines like IL-1β and TNFα .
  • Antioxidant Properties : Compounds similar to this compound exhibit antioxidant activity, which can protect cells from oxidative stress and damage .
  • Cytoprotective Effects : Research indicates that this compound may have cytoprotective effects in various cell types, potentially aiding in the prevention of cell death under stress conditions .

Therapeutic Potentials

The therapeutic applications of this compound are broadening due to its diverse biological activities:

  • Anti-inflammatory Agents : Given its role in inhibiting p38 MAP kinase, this compound could be developed as a treatment for inflammatory conditions such as rheumatoid arthritis .
  • Neuroprotective Agents : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Synthesis and Activity Study : A study on the synthesis of various 4-hydroxy-2H-pyran-2-one derivatives demonstrated their potential as anti-inflammatory agents through p38 MAP kinase inhibition .
  • Pharmacokinetic Profiles : Research focusing on structural modifications of similar compounds has led to improved pharmacokinetic profiles, enhancing bioavailability and efficacy in vivo .
  • Comparative Analysis : A comparative study between this compound and other derivatives showed that modifications at the aminoethyl group can significantly affect the biological activity and selectivity towards specific targets .

Q & A

Q. What are the recommended synthetic routes for (4R,6R)-6-(2-aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one, and how do reaction conditions influence stereochemical outcomes?

The synthesis of chiral pyranones typically involves stereoselective strategies such as asymmetric catalysis or chiral pool approaches. For example, multicomponent reactions (MCRs) using cyclic 1,3-diketones, aldehydes, and amines can yield structurally diverse dihydropyranones . To achieve the (4R,6R) configuration, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) may be required. Reaction parameters like temperature, solvent polarity, and catalyst loading critically affect diastereomeric excess (d.e.) and enantiomeric excess (e.e.). For instance, low temperatures (−20°C to 0°C) in aprotic solvents (e.g., THF) often enhance stereocontrol .

Q. How can the structural and stereochemical integrity of this compound be validated post-synthesis?

Advanced spectroscopic and crystallographic methods are essential:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm substituent positions and hydrogen-bonding interactions (e.g., the hydroxy group at C4). 2D techniques (COSY, HSQC, NOESY) resolve stereochemistry by detecting spatial proximities between protons .
  • X-ray crystallography : Provides definitive proof of absolute configuration, as seen in related pyranone derivatives .
  • Chiral HPLC/CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to verify e.e. .

Q. What are the key stability considerations for this compound under experimental storage or reaction conditions?

The compound’s stability depends on:

  • pH : The hydroxy group at C4 may undergo keto-enol tautomerism in acidic/basic conditions, altering reactivity.
  • Oxidative sensitivity : The aminoethyl sidechain (C6) is prone to oxidation; storage under inert atmosphere (N2_2/Ar) with antioxidants (e.g., BHT) is recommended .
  • Thermal stability : Differential scanning calorimetry (DSC) data for analogs suggest decomposition above 150°C .

Advanced Research Questions

Q. What strategies can address low yields in stereoselective functionalization of the aminoethyl sidechain?

Functionalizing the C6 aminoethyl group while preserving stereochemistry requires protecting-group strategies:

  • Temporary protection : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during reactions (e.g., acylations or alkylations). Deprotection with TFA or piperidine restores reactivity .
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing side reactions (e.g., racemization) .
  • Flow chemistry : Enhances reproducibility in multistep syntheses by precise control of residence time and mixing .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like kinases or proteases. The hydroxy and amino groups may form hydrogen bonds with active-site residues .
  • MD simulations : Assess conformational stability of the pyranone ring in aqueous or lipid environments .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity (e.g., IC50_{50} values) .

Q. What experimental designs are optimal for evaluating its mechanism of action in antimicrobial studies?

  • Time-kill assays : Measure bactericidal/fungicidal activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under varying pH and temperature conditions .
  • Synergy testing : Combine with standard antibiotics (e.g., β-lactams) to identify potentiation effects using checkerboard microdilution .
  • Resistance profiling : Serial passage experiments monitor MIC changes over generations to assess resistance development .

Q. How can contradictory data on its reactivity in nucleophilic substitutions be resolved?

Discrepancies in substitution reactions (e.g., at C2 or C6) may arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents (MeOH) promote SN1 pathways .
  • Leaving-group ability : Tosylates or mesylates at C2 show higher reactivity compared to hydroxyl groups .
  • In situ monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for Characterization

TechniqueCritical ParametersReference
Chiral HPLCColumn: Chiralpak IA-3; Mobile phase: Hexane/IPA (90:10)
X-ray CrystallographyResolution: <1.0 Å; Temperature: 100 K
NMR (NOESY)Mixing time: 800 ms; Solvent: DMSO-d6_6

Q. Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation (%) at 25°C (7 days)Key Degradants
Light (UV, 254 nm)15%Oxidized sidechain
pH 3.0 (aqueous)30%Keto-enol byproducts
pH 7.4 (buffer)<5%None detected

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。